Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate
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Overview
Description
Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate is a chemical compound that features a piperazine ring substituted with a phenyl group and an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate typically involves the reaction of 4-phenylpiperazine with an oxoacetate precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the piperazine derivative: Reacting 4-phenylpiperazine with an appropriate acylating agent.
Introduction of the oxoacetate group: Using a suitable oxoacetate precursor under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the piperazine ring.
Substitution: Various substitution reactions can occur on the phenyl ring or the piperazine nitrogen atoms, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the context of neurological research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, used as an acetylcholinesterase inhibitor.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
Uniqueness: Potassium 2-oxo-2-(4-phenylpiperazin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent for neurological conditions sets it apart from other similar compounds.
Properties
IUPAC Name |
potassium;2-oxo-2-(4-phenylpiperazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.K/c15-11(12(16)17)14-8-6-13(7-9-14)10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUQCFLBZIJCNE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13KN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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